molecular formula C16H20FNO5 B12440909 (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate CAS No. 133010-11-4

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate

Cat. No.: B12440909
CAS No.: 133010-11-4
M. Wt: 325.33 g/mol
InChI Key: JGAYWOLCVLNHQD-LBPRGKRZSA-N
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Description

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is a synthetic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a benzyl ester. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate typically involves the protection of an amino acid derivative with a Boc group, followed by esterification and fluorination. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with benzyl alcohol and subsequent fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the Boc protecting group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce the free amine.

Scientific Research Applications

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and interaction with biological targets. This makes it a valuable compound in the development of fluorinated pharmaceuticals and other specialized applications .

Properties

CAS No.

133010-11-4

Molecular Formula

C16H20FNO5

Molecular Weight

325.33 g/mol

IUPAC Name

benzyl (3S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-12(14(17)20)9-13(19)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,18,21)/t12-/m0/s1

InChI Key

JGAYWOLCVLNHQD-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)F

Origin of Product

United States

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